molecular formula C19H13F2N3OS B11438057 N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11438057
M. Wt: 369.4 g/mol
InChI Key: QRDZFCRSHJSFEH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and substituted with phenyl and difluorophenyl groups. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. For instance, the reaction of 2-aminothiazole with 2,4-difluorobenzaldehyde under acidic conditions can yield the desired intermediate, which is then subjected to further reactions to introduce the carboxamide group and other substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can facilitate the cyclization and condensation steps, reducing the overall reaction time and improving the efficiency of the process . Additionally, the use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H13F2N3OS/c1-11-17(18(25)22-15-8-7-13(20)9-14(15)21)26-19-23-16(10-24(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,25)

InChI Key

QRDZFCRSHJSFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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